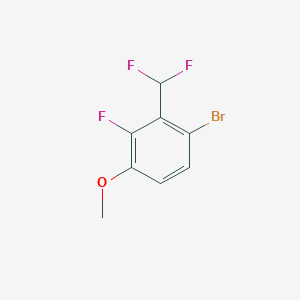

1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene

Description

1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a difluoromethyl group at position 2, a fluorine atom at position 3, and a methoxy group at position 4 (CAS: 1198171-18-4; referenced in product catalogs ). This structural complexity confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to fluorine substitution . Its applications span pharmaceutical intermediates and agrochemical synthesis, leveraging halogen and fluorine interactions for targeted reactivity .

Properties

IUPAC Name |

1-bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXRWSHVRNLWSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092668-52-3 | |

| Record name | 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxy-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a difluoromethyl-substituted benzene derivative, followed by the introduction of fluorine and methoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene exerts its effects depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene with analogous halogenated aromatics, emphasizing substituent effects:

Physicochemical Properties

- Boiling Points and Density : Analogous compounds like α-bromo-3,5-difluorotoluene exhibit a boiling point of 65°C and density of 1.6 g/cm³, suggesting similar volatility for bromo-fluoro aromatics .

- Polarity: The trifluoromethoxy group in 105529-58-6 increases polarity compared to methoxy, impacting solubility in nonpolar solvents .

- Stability : Difluoromethyl groups (as in 1198171-18-4) resist hydrolysis better than nitro or chloro substituents, favoring long-term storage .

Biological Activity

1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene, also known by its CAS number 2092668-52-3, is a halogenated aromatic compound with significant potential in medicinal chemistry and material science. Its unique structure, featuring multiple halogen atoms and a methoxy group, suggests a range of biological activities that warrant detailed investigation.

- Molecular Formula: C8H6BrF3O

- Molecular Weight: 255.03 g/mol

- Appearance: Colorless to light yellow solid

- Solubility: Poorly soluble in water; high solubility in organic solvents

Biological Activity Overview

The biological activity of 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene has been explored in various studies, focusing on its potential as an antimicrobial agent, anticancer compound, and its interactions with specific enzymes.

Antimicrobial Activity

Research indicates that compounds similar to 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene exhibit antimicrobial properties. A study demonstrated that halogenated aromatic compounds can inhibit the growth of certain bacteria and fungi, suggesting that this compound may possess similar effects due to the presence of bromine and fluorine atoms which enhance biological activity through increased lipophilicity and reactivity with microbial cell membranes .

Anticancer Potential

Halogenated compounds are increasingly recognized for their anticancer properties. Preliminary research has shown that 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene may inhibit the proliferation of cancer cells. In vitro studies have indicated that such compounds can induce apoptosis in human cancer cell lines by disrupting cellular signaling pathways .

The proposed mechanism for the biological activity of 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene includes:

- Enzyme Inhibition: The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition can affect drug metabolism and lead to increased efficacy or toxicity of co-administered drugs .

- Reactive Oxygen Species (ROS) Generation: The presence of fluorine atoms may enhance the generation of ROS within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various halogenated benzenes, including derivatives similar to 1-Bromo-2-(difluoromethyl)-3-fluoro-4-methoxybenzene. The results showed significant inhibition against Gram-positive bacteria, with minimal cytotoxicity towards human cells .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, researchers tested the compound against several human cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that it promotes apoptosis through mitochondrial pathways .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrF3O |

| Molecular Weight | 255.03 g/mol |

| Solubility | Poorly soluble in water |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Activity | IC50 < 10 µM in cancer cell lines |

| Enzyme Inhibition | CYP1A2 and CYP2C19 inhibitors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.